molecular formula C9H7NOS B429110 4-(2-pyridinyl)-2(5H)-thiophenone

4-(2-pyridinyl)-2(5H)-thiophenone

Cat. No.: B429110
M. Wt: 177.22g/mol
InChI Key: UVAOFHCASDYRHQ-UHFFFAOYSA-N
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Description

4-(2-Pyridinyl)-2(5H)-thiophenone is a sulfur-containing heterocyclic compound featuring a thiophenone core fused with a pyridine ring. This structure combines the electron-deficient nature of pyridine with the aromatic and reactive properties of the thiophenone moiety, making it a valuable scaffold in medicinal chemistry and materials science. The compound’s electronic structure has been characterized via vacuum ultraviolet (VUV) synchrotron radiation studies, revealing valence and Rydberg transitions in the 3.76–10.69 eV range . Its photolysis lifetime in the Earth’s atmosphere is estimated to be less than one sunlit day at altitudes above ground level, indicating rapid degradation under UV exposure .

Properties

Molecular Formula

C9H7NOS

Molecular Weight

177.22g/mol

IUPAC Name

3-pyridin-2-yl-2H-thiophen-5-one

InChI

InChI=1S/C9H7NOS/c11-9-5-7(6-12-9)8-3-1-2-4-10-8/h1-5H,6H2

InChI Key

UVAOFHCASDYRHQ-UHFFFAOYSA-N

SMILES

C1C(=CC(=O)S1)C2=CC=CC=N2

Canonical SMILES

C1C(=CC(=O)S1)C2=CC=CC=N2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs with Substituent Variations

Substituents on the thiophenone ring significantly influence physical, electronic, and biological properties. Key analogs include:

Compound Molecular Formula Molecular Weight (g/mol) Key Properties References
4-(2-Pyridinyl)-2(5H)-thiophenone C₉H₇NOS 177.23 Pyridine substitution enhances π-conjugation; photolysis lifetime <1 day .
5-Methyl-2(5H)-thiophenone C₅H₆OS 114.16 Methyl group increases lipophilicity; used in synthetic intermediates .
3-Hydroxy-4-methyl-2(5H)-thiophenone C₅H₆O₂S 130.16 Hydroxy group enables hydrogen bonding; studied in matrix isolation spectroscopy .
4-Phenyl-6-(thiophen-2-yl)-3,4-dihydropyrimidine-2(1H)-thione C₁₅H₁₃N₂S₂ 293.41 Phenyl and thiophene substituents enhance optoelectronic properties .

Key Findings :

  • Electronic Effects: Pyridine substitution in this compound increases electron-withdrawing character compared to alkyl-substituted analogs like 5-methyl-2(5H)-thiophenone, altering UV absorption profiles .
  • Biological Activity : Brominated derivatives (e.g., TF310) with side chains exhibit reduced toxicity while maintaining quorum-sensing disruption, highlighting the role of steric hindrance in modulating biological interactions .
Brominated Thiophenones for Quorum Sensing Disruption

Brominated analogs such as TF101 and TF310 demonstrate structure-activity relationships:

Compound Structure Therapeutic Index (Brine Shrimp) Toxicity Key Feature
TF101 (Z)-5-(bromomethylene)thiophen-2(5H)-one 1.0 High Lacks side chain; binds nucleophilic residues .
TF310 (Z)-4-((5-(bromomethylene)-2-oxo-2,5-dihydrothiophen-3-yl)methoxy)-4-oxobutanoic acid 10.5 Low Side chain reduces toxicity via steric hindrance .

Comparison : TF310’s carboxylic acid side chain decreases toxicity by 90% compared to TF101, underscoring the importance of substituent design in drug development .

Comparison with Furanone Analogs

Replacing sulfur with oxygen in the heterocyclic ring yields 2(5H)-furanone, which exhibits distinct thermodynamic and electronic properties:

Property 2(5H)-Thiophenone 2(5H)-Furanone Difference Source
Thermal Stability Lower Higher Weaker C–S vs. C–O bonds .
Electron Affinity Higher Lower Sulfur’s polarizability enhances electron withdrawal .

Implications: Thiophenones are more reactive in photochemical reactions, while furanones exhibit greater thermal stability, influencing their applications in materials science .

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